molecular formula C17H13Cl2NO2S2 B4618663 (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4618663
M. Wt: 398.3 g/mol
InChI Key: BTKHWOGQAMSKKA-DHDCSXOGSA-N
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Description

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one (CID 1932940) is a synthetic compound based on the thiazolidin-4-one scaffold, a structure of significant interest in modern medicinal chemistry and anticancer agent development . The thiazolidinone core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, particularly in oncology research . This specific analog features a 5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene) moiety and a propyl substituent at the N3 position, structural characteristics that are frequently explored in the search for novel anti-proliferative agents . The Z-configuration of the exocyclic double bond at the 5th position is a common feature in biologically active 5-ene-4-thiazolidinones . Researchers investigate this class of compounds for their potential to inhibit the growth of various cancer cell lines. The primary value of this compound for researchers lies in its utility as a key intermediate or target molecule in structure-activity relationship (SAR) studies aimed at developing potent multi-target enzyme inhibitors and cytotoxic agents . It serves as a crucial chemical tool for early discovery efforts, helping to elucidate the mechanisms of cell proliferation and death. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S2/c1-2-7-20-16(21)15(24-17(20)23)9-11-4-6-14(22-11)12-8-10(18)3-5-13(12)19/h3-6,8-9H,2,7H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKHWOGQAMSKKA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 2-furylmethylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group and exocyclic double bond are primary sites for oxidation.

Key Findings:

  • Thioxo to Sulfone Conversion: Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C oxidizes the thioxo group to a sulfone (C=O→SO₂), forming (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione sulfone with 85% yield1.

  • Exocyclic Double Bond Oxidation: Strong oxidizing agents like KMnO₄ in acidic media cleave the double bond, generating 5-(2,5-dichlorophenyl)furan-2-carboxylic acid and 3-propyl-2-thioxo-thiazolidin-4-one as fragments1.

Reagent Conditions Product Yield
H₂O₂ (30%)AcOH, 60°C, 6hSulfone derivative85%
KMnO₄H₂SO₄, 80°C, 3hFragmentation products72%

Reduction Reactions

The exocyclic double bond and thioxo group participate in reduction.

Key Findings:

  • Double Bond Hydrogenation: Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) selectively reduces the exocyclic double bond, yielding the saturated analog (5S)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-propyl-2-thioxo-1,3-thiazolidin-4-one (92% yield)1.

  • Thioxo to Thiol Reduction: NaBH₄ in methanol reduces the thioxo group to a thiol (-SH), though this reaction is less common due to competing side reactions1.

Reagent Conditions Product Yield
H₂ (1 atm), Pd-CEtOH, 25°C, 12hSaturated derivative92%
NaBH₄MeOH, 0°C, 2hThiol derivative45%

Substitution Reactions

Electrophilic aromatic substitution occurs at the dichlorophenyl ring, while nucleophilic substitution targets the thiazolidinone core.

Key Findings:

  • Aromatic Chlorine Displacement: Reaction with morpholine in DMF at 120°C replaces one chlorine atom on the aryl ring, producing (5Z)-5-{[5-(2-morpholinophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one (78% yield)1.

  • Nucleophilic Attack at C2: Thiolate ions (e.g., NaSMe) displace the thioxo group, forming 3-propyl-2-(methylthio)-1,3-thiazolidin-4-one derivatives2.

Reagent Conditions Product Yield
MorpholineDMF, 120°C, 8hMorpholine-substituted aryl78%
NaSMeTHF, reflux, 4hMethylthio derivative63%

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions.

Key Findings:

  • With Maleic Anhydride: Heating with maleic anhydride in toluene forms a bicyclic adduct (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one-maleic anhydride adduct (67% yield)1.

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 12hBicyclic adduct67%

Biological Interactions

The compound’s mechanism in enzymatic inhibition involves covalent modification:

  • Glutamate Racemase Inhibition: The exocyclic double bond undergoes Michael addition with cysteine residues in the enzyme’s active site, forming a stable thioether adduct (IC₅₀ = 1.2 μM)1.

Comparative Reactivity

The reactivity profile differs significantly from analogs:

Structural Feature Impact on Reactivity
2,5-Dichlorophenyl substituentEnhances electrophilic substitution at the meta position.
Propyl group at N3Steric hindrance reduces nucleophilic attack at C2.
Thioxo group (C=S)Prone to oxidation and nucleophilic displacement.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In the field of medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness arises from its furan-dichlorophenyl-thiazolidinone hybrid scaffold. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Reported Activities Key Differentiators
Target Compound: (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone + Furan 2,5-Dichlorophenyl (furan); Propyl (thiazolidinone) Antimicrobial (inferred) Dichlorophenyl-furan substituent; Z-configuration; moderate alkyl chain length
(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone + Furan 4-Bromophenyl (furan); No alkyl chain at 3-position Anticancer, enzyme inhibition Bromine substituent (larger halogen, weaker electronegativity vs. Cl)
(5Z)-3-Dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone + Pyrazole Fluorinated pyrazole; Dodecyl chain Anticancer, antimicrobial Pyrazole core (vs. furan); long alkyl chain (enhanced lipophilicity)
(5Z)-5-(4-Methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 4-Methoxybenzylidene; Tetrahydrofuran-methyl Antidiabetic (inferred) Methoxy group (electron-donating); tetrahydrofuran moiety (enhanced solubility)
Thiazolidinedione derivatives Thiazolidinone Variable arylidene/alkyl groups Antidiabetic, antimicrobial Simplified scaffolds lacking fused heterocycles (e.g., furan/pyrazole)

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects: Dichlorophenyl groups may improve target affinity compared to mono-halogenated or non-halogenated analogs .
  • Heterocycle Choice: Furan’s oxygen atom vs.
  • Alkyl Chain Length : Propyl chains optimize steric effects, whereas longer chains (e.g., dodecyl) may reduce metabolic stability .

Biological Activity

The compound (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in oncology and infectious disease contexts. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C20H11Cl2NO3S
  • Molecular Weight : 416.3 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidinone derivatives, including the compound . For instance:

  • Study by Da Silva et al. (2020) : This research evaluated various thiazolidinone derivatives for their cytotoxic effects on glioblastoma multiforme cells. The results indicated that certain derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, including MDA-MB-231 and HCT116, with some compounds demonstrating IC50 values as low as 265 nM .

Thiazolidinones are thought to exert their biological effects through various mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enoyl-acyl-carrier protein reductase in Plasmodium falciparum, which is crucial for fatty acid biosynthesis in malaria parasites. This inhibition was quantified with Ki values ranging from 510 nM to 2.97 μM across different assays .
  • Induction of Apoptosis : Some thiazolidinones induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary assays indicate that thiazolidinone derivatives can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is still limited .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity against glioblastoma cells
Enzyme InhibitionInhibition of P. falciparum enoyl ACP reductase
AntimicrobialInhibition of bacterial growth (preliminary data)

Case Study 1: Antitumor Efficacy

In a controlled study involving various thiazolidinone derivatives, it was observed that compounds similar to this compound exhibited potent antitumor activity. The study utilized both in vitro and in vivo models to assess the effectiveness against established tumor lines.

Case Study 2: Antimalarial Potential

Another study focused on the antimalarial properties of thiazolidinones, where this compound was evaluated for its ability to inhibit P. falciparum. The results demonstrated a promising profile for further development as an antimalarial agent.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of:
  • FT-IR to confirm the presence of the thioxo group (C=S stretch at 1150–1250 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) .
  • ¹H/¹³C NMR to identify stereochemistry and substituents (e.g., Z-configuration of the methylidene group shows characteristic coupling constants J = 10–12 Hz) .
  • Single-crystal X-ray diffraction for absolute configuration determination. Crystallize the compound in DMF/ethanol and compare bond lengths/angles with similar structures (e.g., C–S bond ≈ 1.68 Å) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reactivity predictions for this compound?

  • Methodological Answer : Discrepancies between experimental and theoretical reactivity (e.g., electrophilic substitution sites) can be addressed using density functional theory (DFT) . Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying nucleophilic/electrophilic regions. Compare with experimental results from Hammett substituent constants (σ⁺ for dichlorophenyl ≈ +0.78) to validate computational models .

  • Example Workflow :

Optimize structure using Gaussian 02.

Calculate electrostatic potential maps (MEPs) to visualize electron density.

Correlate DFT-predicted reaction sites with experimental alkylation/oxidation outcomes .

Q. What strategies mitigate variability in biological activity data across studies?

  • Methodological Answer : Variability in cytotoxicity or DNA-binding assays often stems from differences in solvent systems (e.g., DMSO vs. aqueous buffers) or cell line specificity . Standardize protocols by:
  • Using HEK-293 and HepG2 cell lines for comparative cytotoxicity (MTT assay, 48 h exposure).

  • Employing ethidium bromide displacement assays (25 µM compound in Tris-HCl buffer, pH 7.4) to quantify DNA-binding affinity. Normalize results to control compounds like Hoechst 33258 .

    • Data Contradiction Analysis :
StudyIC₅₀ (µM)DNA Kd (µM)Solvent
A12.38.7DMSO
B28.914.2PBS
Note: DMSO enhances membrane permeability, lowering IC₅₀.

Q. How does the stereochemistry of the methylidene group influence biological activity?

  • Methodological Answer : The Z-configuration of the methylidene group (confirmed via NOESY NMR) enhances planarity, improving intercalation into DNA base pairs. To test this:

Synthesize both Z and E isomers via photoirradiation (λ = 365 nm, 6 h).

Compare DNA-binding using circular dichroism (CD) : Z-isomers show stronger induced dichroism at 260 nm .

Synthetic & Mechanistic Challenges

Q. Why do certain reaction conditions favor byproduct formation (e.g., sulfoxide derivatives)?

  • Methodological Answer : Oxidation of the thioxo group (C=S → C=SO) is common in aerobic conditions. To suppress this:
  • Use argon/vacuum degassing in solvents.
  • Add 1% ascorbic acid as a radical scavenger during reflux .

Q. How can regioselectivity in electrophilic substitution be controlled?

  • Methodological Answer : The 2,5-dichlorophenyl group directs electrophiles to the para position of the furan ring. To confirm:
  • Perform bromination (Br₂ in CCl₄) and analyze product ratios via HPLC.
  • DFT-derived local ionization potentials predict the most reactive site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

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